molecular formula C14H13F2NS B12244070 5-[(3,5-difluorophenyl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine

5-[(3,5-difluorophenyl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine

Cat. No.: B12244070
M. Wt: 265.32 g/mol
InChI Key: URFAOIZYYJMWJX-UHFFFAOYSA-N
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Description

5-[(3,5-difluorophenyl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that features a thieno[3,2-c]pyridine core substituted with a 3,5-difluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,5-difluorophenyl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the following steps:

    Formation of the Thieno[3,2-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiophenol and α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the 3,5-Difluorophenylmethyl Group: This step often involves a Friedel-Crafts alkylation reaction where the thieno[3,2-c]pyridine core is reacted with 3,5-difluorobenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(3,5-difluorophenyl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, typically using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Amines or thiols in polar solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding reduced thieno[3,2-c]pyridine derivatives.

    Substitution: Formation of substituted thieno[3,2-c]pyridine derivatives with various functional groups.

Scientific Research Applications

5-[(3,5-difluorophenyl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain types of cancer and infectious diseases.

    Materials Science: The compound is explored for its electronic properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 5-[(3,5-difluorophenyl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorophenylmethyl Derivatives: Compounds with similar structures but different core heterocycles.

    Thieno[3,2-c]pyridine Derivatives: Compounds with the same core but different substituents.

Uniqueness

5-[(3,5-difluorophenyl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine is unique due to the combination of the thieno[3,2-c]pyridine core and the 3,5-difluorophenylmethyl group, which imparts specific electronic and steric properties that can enhance its activity and selectivity in various applications.

Properties

Molecular Formula

C14H13F2NS

Molecular Weight

265.32 g/mol

IUPAC Name

5-[(3,5-difluorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine

InChI

InChI=1S/C14H13F2NS/c15-12-5-10(6-13(16)7-12)8-17-3-1-14-11(9-17)2-4-18-14/h2,4-7H,1,3,8-9H2

InChI Key

URFAOIZYYJMWJX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1SC=C2)CC3=CC(=CC(=C3)F)F

Origin of Product

United States

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